3,4-Difluoro-5-hydroxybenzaldehyde
Overview
Description
3,4-Difluoro-5-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4F2O2 and a molecular weight of 158.1 g/mol . It is a solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C . This compound features a benzene ring with two fluorine atoms and one hydroxyl group attached to it .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Difluoro-5-hydroxybenzaldehyde can be synthesized through various methods. One common approach involves the reaction of 3,4-difluorophenol with a suitable aldehyde precursor under controlled conditions . The reaction typically requires the use of a strong base, such as sodium hydroxide, and an appropriate solvent, such as ethanol or methanol . The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity . The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-5-hydroxybenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Major Products Formed
Oxidation: 3,4-Difluoro-5-hydroxybenzoic acid.
Reduction: 3,4-Difluoro-5-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,4-Difluoro-5-hydroxybenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. In the context of its anticancer properties, the compound and its derivatives are believed to inhibit cell growth by interfering with microtubule dynamics, similar to the mechanism of action of combretastatin A-4 . This disruption of microtubule function leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
3,4-Difluoro-5-hydroxybenzaldehyde can be compared with other similar compounds, such as:
3,5-Difluoro-4-hydroxybenzaldehyde: This compound has a similar structure but differs in the position of the fluorine atoms.
3,4-Difluorobenzaldehyde: Lacks the hydroxyl group, which significantly alters its chemical properties and reactivity.
3,5-Difluorobenzaldehyde: Similar to 3,4-Difluorobenzaldehyde but with different fluorine atom positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3,4-difluoro-5-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-5-1-4(3-10)2-6(11)7(5)9/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLQVIZDRGIKHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654223 | |
Record name | 3,4-Difluoro-5-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887584-91-0 | |
Record name | 3,4-Difluoro-5-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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